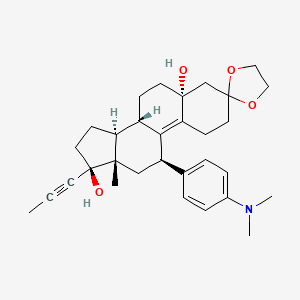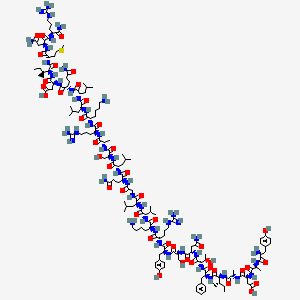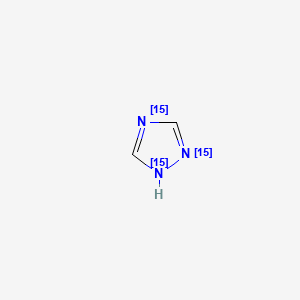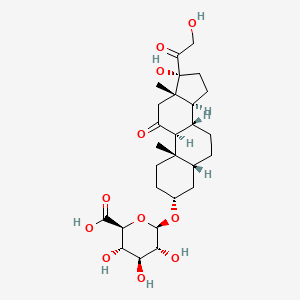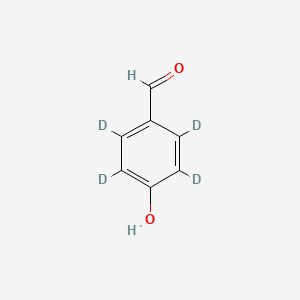![molecular formula C9H7N3OS B570246 6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- CAS No. 113895-40-2](/img/structure/B570246.png)
6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- is a heterocyclic compound with the molecular formula C9H7N3OS. It is a derivative of benzothiazole and imidazole, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- can be achieved through several methods. One common approach involves the oxidation of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide with potassium ferricyanide in an alkaline medium . Another method includes the Ullmann cascade coupling process, which involves the reaction of imidazole-2-thiones with o-bromobenzyl bromides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Nucleophilic Substitution: Characteristic reactions of nucleophilic substitution occur at the imidazole ring.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Nucleophilic Substitution: Various nucleophiles can be used under appropriate conditions.
Electrophilic Substitution: Reagents like nitric acid, bromine, and acyl chlorides can be used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the compound .
Scientific Research Applications
6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazines: These compounds share a similar imidazole-thiazole scaffold and exhibit various biological activities.
Benzimidazo[2,1-b]thiazines: These derivatives are known for their bioactive properties and are used in medicinal chemistry.
Uniqueness
6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL- is unique due to its specific structural features and the combination of benzothiazole and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
113895-40-2 |
|---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.235 |
IUPAC Name |
2-methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C9H7N3OS/c1-4-10-6-3-2-5-7(8(6)14-4)12-9(13)11-5/h2-3H,1H3,(H2,11,12,13) |
InChI Key |
SWCLXLGVWJHXOT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)NC(=O)N3 |
Synonyms |
6H-Imidazo[4,5-g]benzothiazol-7-ol,2-methyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/new.no-structure.jpg)

